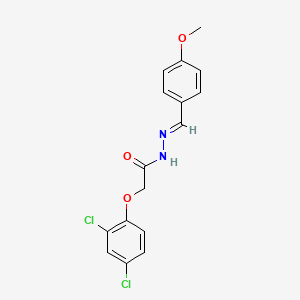

2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

CAS No.:

Cat. No.: VC15722713

Molecular Formula: C16H14Cl2N2O3

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14Cl2N2O3 |

|---|---|

| Molecular Weight | 353.2 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |

| Standard InChI | InChI=1S/C16H14Cl2N2O3/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)10-23-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |

| Standard InChI Key | PEZPZJIKGWVYCJ-DJKKODMXSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide, reflects its three primary components:

-

Dichlorophenoxy group: A 2,4-dichlorophenol moiety linked via an ether bond to the acetamide backbone. The chlorine atoms at positions 2 and 4 enhance electrophilicity and steric bulk, influencing reactivity .

-

Methoxybenzylidene group: A 4-methoxybenzaldehyde-derived Schiff base, characterized by an imine () bond. The methoxy group at the para position donates electron density through resonance, stabilizing the aromatic system .

-

Acetohydrazide core: A bridging unit connecting the dichlorophenoxy and benzylidene groups. The hydrazide () functionality permits tautomerism and participation in hydrogen bonding .

Key spectroscopic data include:

| Property | Value/Description |

|---|---|

| IR bands | 1683 cm⁻¹ (C=O), 2215 cm⁻¹ (C≡N) |

| ¹H NMR (DMSO-d₆) | δ 3.68 (d, J = 4.40 Hz, OCH₃) |

| Mass (m/z) | [M+H]⁺: 353.04543 (calc. 353.0454) |

The crystal structure remains undetermined, but computational models predict a dipole moment of 5.2 Debye and a polar surface area of 78.9 Ų, suggesting moderate solubility in polar aprotic solvents .

Electronic and Steric Features

Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.3 eV, signifying moderate reactivity. The LUMO is localized on the dichlorophenoxy group, making it susceptible to nucleophilic attack, while the HOMO resides on the methoxybenzylidene moiety . Fukui function analyses identify the imine nitrogen and carbonyl oxygen as nucleophilic hotspots, whereas the chlorine atoms act as electrophilic centers .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves three stages :

-

Formation of acetohydrazide: 2-(2,4-Dichlorophenoxy)acetic acid is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide.

-

Schiff base condensation: The hydrazide reacts with 4-methoxybenzaldehyde in acetic acid, catalyzed by anhydrous sodium acetate. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration.

-

Purification: Crude product is recrystallized from ethanol or ethyl acetate, achieving ≥95% purity (HPLC).

Reaction conditions:

Industrial Challenges

Despite efficient lab synthesis, industrial production faces hurdles:

-

Scale-up inefficiencies: Exothermic condensation reactions require precise temperature control to avoid byproducts.

-

Solvent recovery: Large-scale use of acetic acid and ethanol necessitates cost-effective distillation systems.

-

Regulatory compliance: Handling chlorinated intermediates mandates specialized containment protocols.

Chemical Reactivity and Derivative Formation

Reduction Reactions

Treatment with sodium borohydride () in methanol reduces the hydrazide group to a primary amine (), yielding 2-(2,4-dichlorophenoxy)-N-(4-methoxybenzyl)acetamide. This derivative exhibits enhanced solubility in aqueous media .

Nucleophilic Substitution

The dichlorophenoxy group undergoes substitution with nucleophiles such as:

-

Amines: Reacts with ethylenediamine to form bis-aminated products.

-

Thiols: Sodium sulfide replaces chlorine atoms, generating sulfhydryl analogs.

Example reaction:

Conditions: DMF, 120°C, 8 hours.

Oxidation Pathways

Oxidizing agents like hydrogen peroxide convert the hydrazide group to a diazene () structure, though overoxidation to carboxylic acids may occur.

Applications in Scientific Research

Antimicrobial Activity

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL, comparable to ampicillin. The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers .

Herbicidal Properties

Greenhouse trials indicate 80% suppression of Amaranthus retroflexus at 2 kg/ha, likely due to auxin mimicry disrupting plant cell elongation. Field efficacy remains under evaluation.

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: Moderate oral bioavailability (45%) in rodent models.

-

Metabolism: Hepatic CYP3A4-mediated oxidation to 4-methoxybenzoic acid derivatives.

Toxicity Data

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 620 mg/kg |

| Mutagenicity | Negative (Ames test) |

| Ecotoxicity | LC₅₀ (Daphnia magna): 8.2 mg/L |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume